molecular formula C14H18N2O3 B256210 (2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile

(2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile

Cat. No.: B256210
M. Wt: 262.3 g/mol
InChI Key: IGPRYJRYNXNKDJ-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol It is characterized by the presence of a morpholine ring attached to an acetonitrile group, which is further connected to a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of (2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and reduce costs.

Chemical Reactions Analysis

(2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or acetonitrile groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

(2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2,4-dimethoxyphenyl)(4-morpholinyl)acetonitrile can be compared with other similar compounds, such as:

    (2,4-Dimethoxyphenyl)morpholine: This compound lacks the acetonitrile group and may exhibit different chemical and biological properties.

    (2,4-Dimethoxyphenyl)acetonitrile: This compound lacks the morpholine ring and may have different reactivity and applications.

    Morpholinoacetonitrile: This compound lacks the 2,4-dimethoxyphenyl group and may have distinct properties and uses.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylacetonitrile

InChI

InChI=1S/C14H18N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8H2,1-2H3

InChI Key

IGPRYJRYNXNKDJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(C#N)N2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N2CCOCC2)OC

Origin of Product

United States

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